molecular formula C7H14O3 B6238112 methyl 2-(hydroxymethyl)-2-methylbutanoate CAS No. 116623-21-3

methyl 2-(hydroxymethyl)-2-methylbutanoate

Cat. No.: B6238112
CAS No.: 116623-21-3
M. Wt: 146.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(hydroxymethyl)-2-methylbutanoate is an organic compound with the molecular formula C7H14O3 It is an ester derived from the reaction of 2-(hydroxymethyl)-2-methylbutanoic acid with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(hydroxymethyl)-2-methylbutanoate can be synthesized through the esterification of 2-(hydroxymethyl)-2-methylbutanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-2-methylbutanoic acid.

    Reduction: 2-(Hydroxymethyl)-2-methylbutanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(hydroxymethyl)-2-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of metabolic pathways involving esters and alcohols.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(hydroxymethyl)-2-methylbutanoate depends on its specific application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hydroxymethyl group can also be involved in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylbutanoate: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    Ethyl 2-(hydroxymethyl)-2-methylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2-(Hydroxymethyl)-2-methylbutanoic acid: The free acid form of the compound.

Uniqueness

Methyl 2-(hydroxymethyl)-2-methylbutanoate is unique due to the presence of both an ester and a hydroxymethyl group, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and other applications.

Properties

CAS No.

116623-21-3

Molecular Formula

C7H14O3

Molecular Weight

146.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.